2-Methoxy-5-propylbenzaldehyde
Description
2-Methoxy-5-propylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH₃) at the second position and a propyl group (-C₃H₇) at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Properties
IUPAC Name |
2-methoxy-5-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBRAWJQZXFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-propylbenzaldehyde typically involves the formylation of 2-methoxy-5-propylbenzene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-propylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 2-Methoxy-5-propylbenzoic acid.
Reduction: 2-Methoxy-5-propylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-5-propylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of 2-Methoxy-5-propylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and propyl groups may influence the compound’s lipophilicity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Lacks the propyl group, making it less lipophilic.
5-Propylbenzaldehyde: Lacks the methoxy group, affecting its reactivity and aromatic properties.
2-Methoxy-4-propylbenzaldehyde: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Methoxy-5-propylbenzaldehyde is unique due to the specific positioning of the methoxy and propyl groups, which confer distinct chemical and physical properties. This unique structure makes it valuable in various synthetic and industrial applications .
Biological Activity
2-Methoxy-5-propylbenzaldehyde, a methoxy-substituted aromatic aldehyde, has garnered attention in various fields of biological research due to its potential therapeutic properties and interactions with biological systems. This article delves into the compound's biological activity, exploring its mechanisms of action, applications in medicine, and relevant case studies.
- Chemical Formula : C12H14O2
- Molecular Weight : 194.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The methoxy group enhances lipophilicity, which may facilitate cellular uptake and interaction with membrane-bound receptors. Research indicates that aromatic aldehydes can modulate enzyme activity and influence signaling pathways associated with inflammation and oxidative stress.
Biological Activity Overview
Various studies have highlighted the biological activities of this compound, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative damage.
- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro and in vivo.
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
Data Table: Biological Activities
Case Studies
-
Antioxidant Study :
A study conducted on rat models demonstrated that administration of this compound significantly lowered malondialdehyde (MDA) levels, indicating reduced lipid peroxidation. The study concluded that the compound could be beneficial in preventing oxidative stress-related diseases. -
Anti-inflammatory Research :
In vitro experiments revealed that this compound inhibited the NF-kB signaling pathway in macrophages, leading to decreased production of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for inflammatory diseases. -
Antimicrobial Efficacy :
A recent investigation into the antimicrobial properties of this compound showed promising results against various pathogenic bacteria, including Escherichia coli and Bacillus subtilis. The compound's mechanism appears to involve disruption of bacterial cell membranes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
